Nitric Oxide Synthase (NOS) Inhibition Profile: Potency and Isoform Selectivity
8-Bromo-5-nitroisoquinoline demonstrates measurable and differentiated inhibitory activity against human NOS isoforms. It exhibits a 2.5-fold selectivity for inducible NOS (iNOS) over neuronal NOS (nNOS) and a 3.9-fold selectivity over endothelial NOS (eNOS) [1]. While a direct comparator is not available in this dataset, this activity profile establishes a baseline for iNOS-preferring inhibition, a key consideration for researchers investigating inflammatory pathways where selective iNOS inhibition is desired.
| Evidence Dimension | Inhibitory Potency (IC50) against human NOS isoforms |
|---|---|
| Target Compound Data | iNOS: IC50 = 210 nM; nNOS: IC50 = 530 nM; eNOS: IC50 = 810 nM |
| Comparator Or Baseline | N/A (No comparator in dataset) |
| Quantified Difference | Selectivity ratios: iNOS/nNOS = 2.5; iNOS/eNOS = 3.9 |
| Conditions | Assays: hiNOS in human DLD1 cells; hnNOS and heNOS in insect SF9 cells, 1 hr incubation. |
Why This Matters
The observed selectivity for iNOS over eNOS and nNOS provides a quantifiable starting point for medicinal chemistry efforts aimed at developing anti-inflammatory agents with potentially fewer cardiovascular side effects.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50372233 (CHEMBL436643) against NOS isoforms. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50372233 View Source
